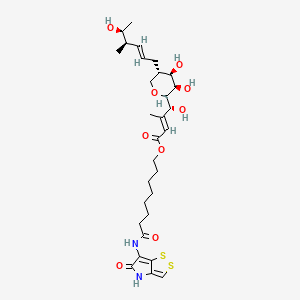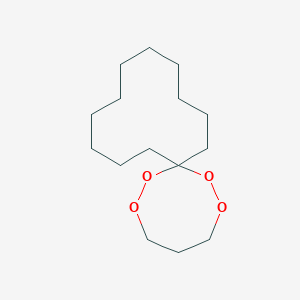
1,2,6,7-tetraoxaspiro(7.11)nonadecane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2,6,7-tetraoxaspiro(7.11)nonadecane is a heterocyclic compound known for its unique spiro structure, which includes four oxygen atoms within its ring system.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,6,7-tetraoxaspiro(7.11)nonadecane typically involves the cyclization of appropriate precursors. One common method includes the use of 1,1-bishydroperoxides as precursors, which undergo cyclization to form the desired spiro compound . The reaction conditions often involve the use of catalysts and controlled temperatures to ensure the correct formation of the spiro structure.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade catalysts, and ensuring the purity of the final product through various purification techniques .
Analyse Des Réactions Chimiques
Types of Reactions
1,2,6,7-tetraoxaspiro(7.11)nonadecane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the spiro structure, leading to different products.
Substitution: Substitution reactions can occur at various positions within the ring system.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the desired reaction pathway .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxygenated derivatives, while reduction can lead to simpler spiro compounds .
Applications De Recherche Scientifique
1,2,6,7-tetraoxaspiro(7.11)nonadecane has several scientific research applications, including:
Chemistry: It is used as a model compound to study spiro structures and their reactivity.
Medicine: Its antimalarial properties are being explored for the development of new therapeutic agents.
Industry: The compound’s unique structure makes it useful in the synthesis of other complex molecules.
Mécanisme D'action
The mechanism of action of 1,2,6,7-tetraoxaspiro(7.11)nonadecane, particularly in its antimalarial activity, involves the generation of reactive oxygen species (ROS) within the parasite. These ROS cause oxidative stress, leading to the death of the parasite. The compound targets the parasite’s mitochondrial functions and disrupts its metabolic pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,2,4,5-Tetraoxacycloalkanes: These compounds also contain multiple oxygen atoms within their ring structures and have shown similar antimalarial activities.
1,2,5,6-Tetraoxacycloalkanes: Another class of compounds with similar structural features and biological activities.
Uniqueness
1,2,6,7-tetraoxaspiro(7.11)nonadecane stands out due to its specific spiro structure, which provides unique reactivity and stability compared to other tetraoxacycloalkanes. Its ability to generate ROS effectively makes it a potent antimalarial agent .
Propriétés
Formule moléculaire |
C15H28O4 |
|---|---|
Poids moléculaire |
272.38 g/mol |
Nom IUPAC |
1,2,6,7-tetraoxaspiro[7.11]nonadecane |
InChI |
InChI=1S/C15H28O4/c1-2-4-6-8-11-15(12-9-7-5-3-1)18-16-13-10-14-17-19-15/h1-14H2 |
Clé InChI |
GDASXAAUCLPIRP-UHFFFAOYSA-N |
SMILES canonique |
C1CCCCCC2(CCCCC1)OOCCCOO2 |
Synonymes |
1,2,6,7-tetraoxaspiro(7.11)nonadecane N-89 compound |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


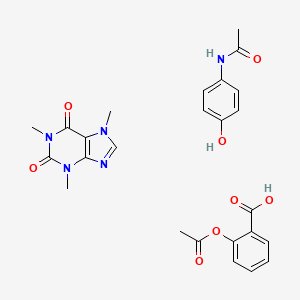
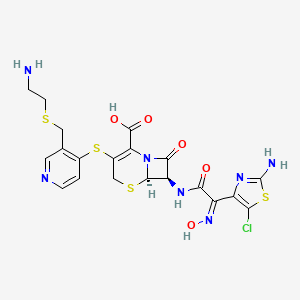
![N-[1-(2-phenylethyl)piperidin-4-yl]-N-pyridin-3-ylfuran-2-carboxamide](/img/structure/B1242486.png)
![1-(Benzo[b]thiophene-3-yl)-3-[4-(2-methoxyphenyl)piperazino]-1-propanol](/img/structure/B1242487.png)
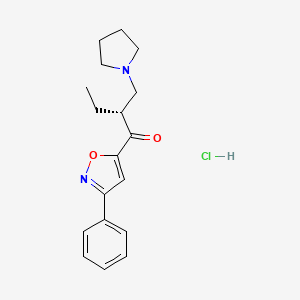
![1-[2-(3,4-dihydro-1H-2-benzopyran-1-yl)ethyl]-4-(4-fluorophenyl)piperazine](/img/structure/B1242489.png)
![7-[(3S)-3-[[(2S)-2-aminopropanoyl]amino]pyrrolidin-1-yl]-1-cyclopropyl-6-fluoro-4-oxo-1,8-naphthyridine-3-carboxylic acid](/img/structure/B1242492.png)
![5-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethylsulfanyl]-5-oxopentanoate](/img/structure/B1242497.png)
![[(2R)-3-hexadecanoyloxy-2-[(Z)-hexadec-9-enoyl]oxypropyl] (9Z,12Z)-octadeca-9,12-dienoate](/img/structure/B1242498.png)
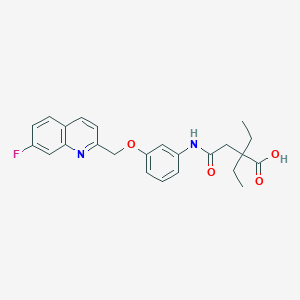
![[4-[2-[3-(3-Amino-1-hydroxy-3-oxopropyl)-18-(hexadecanoylamino)-11,20,21,25-tetrahydroxy-15-(1-hydroxyethyl)-26-methyl-2,5,8,14,17,23-hexaoxo-1,4,7,13,16,22-hexazatricyclo[22.3.0.09,13]heptacosan-6-yl]-2-hydroxyethyl]-2-hydroxyphenyl] hydrogen sulfate](/img/structure/B1242503.png)
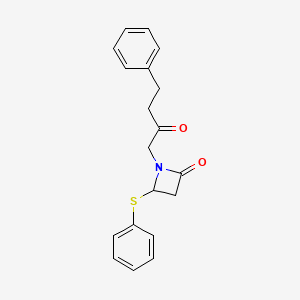
![[(1S,3S,6S,7S,8R,9S)-6-[(4-methoxyphenyl)methyl]-3-(methylamino)-7-oxidanyl-5-azatricyclo[6.3.1.0^1,5]dodecan-9-yl] dihydrogen phosphate](/img/structure/B1242506.png)
